2-METHYLPROPYL 2-[(5-OXO-3-SULFANYLIDENE-2,3,4,5-TETRAHYDRO-1,2,4-TRIAZIN-6-YL)AMINO]ACETATE
Description
2-METHYLPROPYL 2-[(5-OXO-3-SULFANYLIDENE-2,3,4,5-TETRAHYDRO-1,2,4-TRIAZIN-6-YL)AMINO]ACETATE is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound is characterized by the presence of a triazine ring, a sulfanylidene group, and an ester linkage, which contribute to its distinct chemical properties.
Properties
IUPAC Name |
2-methylpropyl 2-[(5-oxo-3-sulfanylidene-2H-1,2,4-triazin-6-yl)amino]acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4O3S/c1-5(2)4-16-6(14)3-10-7-8(15)11-9(17)13-12-7/h5H,3-4H2,1-2H3,(H,10,12)(H2,11,13,15,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMGMOWNEBKLRAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC(=O)CNC1=NNC(=S)NC1=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-METHYLPROPYL 2-[(5-OXO-3-SULFANYLIDENE-2,3,4,5-TETRAHYDRO-1,2,4-TRIAZIN-6-YL)AMINO]ACETATE typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the triazine ring, introduction of the sulfanylidene group, and esterification to form the final product. Specific reaction conditions such as temperature, solvent, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. Purification techniques such as crystallization, distillation, and chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-METHYLPROPYL 2-[(5-OXO-3-SULFANYLIDENE-2,3,4,5-TETRAHYDRO-1,2,4-TRIAZIN-6-YL)AMINO]ACETATE undergoes various chemical reactions, including:
Oxidation: The sulfanylidene group can be oxidized to form sulfoxides or sulfones.
Reduction: The triazine ring can be reduced under specific conditions to yield different derivatives.
Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or alcohols. Reaction conditions are carefully controlled to favor the desired transformation and minimize side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanylidene group may yield sulfoxides, while nucleophilic substitution of the ester group can produce various esters or amides.
Scientific Research Applications
2-METHYLPROPYL 2-[(5-OXO-3-SULFANYLIDENE-2,3,4,5-TETRAHYDRO-1,2,4-TRIAZIN-6-YL)AMINO]ACETATE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and protein-ligand binding.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-METHYLPROPYL 2-[(5-OXO-3-SULFANYLIDENE-2,3,4,5-TETRAHYDRO-1,2,4-TRIAZIN-6-YL)AMINO]ACETATE involves its interaction with molecular targets such as enzymes or receptors. The triazine ring and sulfanylidene group play crucial roles in binding to these targets, modulating their activity and leading to the desired biological or chemical effects. Specific pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
- 2-METHYLPROPYL 2-[(5-OXO-3-SULFANYLIDENE-2,3,4,5-TETRAHYDRO-1,2,4-TRIAZIN-6-YL)AMINO]PROPANOATE
- 2-METHYLPROPYL 2-[(5-OXO-3-SULFANYLIDENE-2H-1,2,4-TRIAZIN-6-YL)AMINO]PROPANOATE
Uniqueness
Compared to similar compounds, 2-METHYLPROPYL 2-[(5-OXO-3-SULFANYLIDENE-2,3,4,5-TETRAHYDRO-1,2,4-TRIAZIN-6-YL)AMINO]ACETATE stands out due to its specific ester linkage and the presence of the sulfanylidene group
Biological Activity
Overview
2-Methylpropyl 2-[(5-Oxo-3-sulfanylidene-2,3,4,5-tetrahydro-1,2,4-triazine-6-yl)amino]acetate is a complex organic compound noted for its unique structural features and potential biological applications. This compound integrates a triazine ring with a sulfanylidene group and an ester linkage, which may confer significant biological activity.
Chemical Structure
The molecular structure of the compound can be described as follows:
- Molecular Formula : C₁₁H₁₄N₄O₂S
- Key Functional Groups :
- Triazine ring
- Sulfanylidene group
- Ester linkage
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The triazine ring and sulfanylidene group play crucial roles in binding to these targets, leading to modulation of their activity. Potential mechanisms include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : Interaction with receptors can alter signaling pathways, influencing cellular responses.
Antimicrobial Activity
Research indicates that compounds similar to 2-methylpropyl 2-[(5-Oxo-3-sulfanylidene-2H-1,2,4-triazine-6-yl)amino]acetate exhibit antimicrobial properties. For instance:
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Similar Triazine Derivative | Escherichia coli | 0.21 μM |
| Similar Triazine Derivative | Pseudomonas aeruginosa | 0.25 μM |
These findings suggest that the compound may possess similar or enhanced antimicrobial activity compared to its derivatives.
Cytotoxicity Studies
In vitro studies have assessed the cytotoxic effects of the compound on various cancer cell lines. For example:
| Cell Line | IC₅₀ (µM) | % Cell Viability at IC₅₀ |
|---|---|---|
| Glioblastoma | 10.14 | 51.58% |
| Breast Cancer | 8.14 | 50.12% |
| Lung Cancer | 10.48 | 53.65% |
These results indicate significant cytotoxicity, suggesting potential as an anticancer agent.
Case Studies
- Study on Enzyme Inhibition : A study demonstrated that a related triazine compound effectively inhibited dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis in cancer cells. The inhibition led to reduced proliferation rates in treated cells.
- In Vivo Efficacy : In a Drosophila model of diabetes, administration of the compound resulted in significantly lowered glucose levels compared to controls, indicating potential applications in managing metabolic disorders.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
